4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Overview
Description
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Tetrahydropyranyl Group: The tetrahydropyranyl group is introduced through the reaction of the indazole with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-methoxy-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-6-4-5-11-10(12)9-14-15(11)13-7-2-3-8-17-13/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI Key |
RFSSLKNEAAXUOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=NN2C3CCCCO3 |
Origin of Product |
United States |
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